propan-2-yl 2-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamido}-3-phenylpropanoate
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Overview
Description
Propan-2-yl 2-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamido}-3-phenylpropanoate is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 2-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamido}-3-phenylpropanoate typically involves the esterification of 4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid with propan-2-yl 2-amino-3-phenylpropanoate. The reaction is carried out under mild conditions using N,N’-carbonyldiimidazole as a coupling agent . The product is then purified through recrystallization from ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamido}-3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted coumarin derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Propan-2-yl 2-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamido}-3-phenylpropanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its antimicrobial and anticancer properties.
Industry: Utilized in the development of photoactive materials and smart polymers.
Mechanism of Action
The mechanism of action of propan-2-yl 2-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamido}-3-phenylpropanoate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes such as bacterial DNA gyrase, leading to antimicrobial effects . The compound’s photoactive properties allow it to undergo light-induced conformational changes, making it useful in the design of smart materials .
Comparison with Similar Compounds
Similar Compounds
7-amino-4-methylcoumarin: Known for its antimicrobial activity.
2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide: Exhibits significant inhibitory activity against bacterial strains.
Uniqueness
Propan-2-yl 2-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamido}-3-phenylpropanoate stands out due to its unique combination of photoactive and biological properties. Its ability to undergo light-induced reactions and its potential as an antimicrobial agent make it a valuable compound for various applications .
Properties
Molecular Formula |
C25H27NO6 |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
propan-2-yl (2R)-2-[2-(4-methyl-2-oxochromen-7-yl)oxypropanoylamino]-3-phenylpropanoate |
InChI |
InChI=1S/C25H27NO6/c1-15(2)30-25(29)21(13-18-8-6-5-7-9-18)26-24(28)17(4)31-19-10-11-20-16(3)12-23(27)32-22(20)14-19/h5-12,14-15,17,21H,13H2,1-4H3,(H,26,28)/t17?,21-/m1/s1 |
InChI Key |
ORFKTQHXUNVXIG-FBLFFUNLSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)OC(C)C |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)OC(C)C |
Origin of Product |
United States |
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